4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane
Description
This compound is a pinacol-derived arylboronic ester characterized by a 1,3,2-dioxaborolane core with tetramethyl substituents at the 4,4,5,5-positions. The key structural feature is the 3-[(methylsulfanyl)methyl]phenyl group at position 2, which introduces a benzyl thioether moiety. Its molecular formula is C₁₄H₂₁BO₂S (MW: 264.19 g/mol), and it is typically used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems . The methylsulfanyl (SMe) group confers moderate electron-donating properties, distinguishing it from sulfonyl or alkyl-substituted analogs.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(methylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2S/c1-13(2)14(3,4)17-15(16-13)12-8-6-7-11(9-12)10-18-5/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHVOEQSPJORCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane typically involves the reaction of 3-[(methylsulfanyl)methyl]phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The boronate group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various biaryl compounds and heteroaryl derivatives.
Scientific Research Applications
Organic Synthesis
4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane serves as a valuable building block in organic synthesis. Its ability to facilitate the formation of carbon-carbon bonds makes it essential for constructing complex organic molecules. It is often used in cross-coupling reactions such as Suzuki-Miyaura reactions.
Medicinal Chemistry
The compound has been investigated for its potential in drug development. Its unique structure allows for modifications that can enhance the bioactivity of pharmaceutical agents. Notably, it has applications in boron neutron capture therapy (BNCT), a targeted cancer treatment method where boron-containing compounds are selectively absorbed by tumor cells .
Biological Applications
Research has indicated that this organoboron compound may have bioactive properties that can be harnessed in the development of new therapeutic agents. Its interactions with biological molecules are being studied to explore its potential as an anticancer agent .
Materials Science
In materials science, this compound is used to produce advanced materials such as polymers and nanomaterials. Its incorporation into these materials can enhance their performance characteristics and stability .
Case Studies
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane involves its ability to form stable boronate esters with diols and other nucleophiles. This property is exploited in various chemical reactions, such as Suzuki-Miyaura cross-coupling, where the boronate group facilitates the formation of carbon-carbon bonds. The compound’s molecular targets include enzymes and receptors that interact with boron-containing molecules, influencing biological pathways and therapeutic outcomes.
Comparison with Similar Compounds
Substituent Electronic and Steric Effects
Key Observations :
- The thioether group in the target compound provides intermediate steric bulk compared to smaller substituents (e.g., methoxy or bromo). Its electron-donating nature enhances stability but may reduce reactivity in electron-deficient coupling partners.
- Sulfonyl analogs (e.g., CAS 1001185-88-1) exhibit higher reactivity in cross-coupling due to electron-withdrawing effects but are prone to hydrolysis .
- Heterocyclic derivatives (e.g., thiophene-based) enable tailored electronic properties for optoelectronic applications .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling efficiency varies significantly with substituent electronic profiles:
Notable Findings:
Physicochemical Properties
Insights :
- The target compound’s methylsulfanylmethyl group increases hydrophobicity compared to polar sulfonyl analogs.
- Lower molecular weight derivatives (e.g., methoxy-substituted) are preferred for high-yield crystallizations .
Biological Activity
4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane is an organoboron compound recognized for its stability and versatility in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in both industrial and research settings. This article focuses on the biological activity of this compound, highlighting its potential applications in medicinal chemistry and other fields.
- Molecular Formula : C14H21BO2S
- Molecular Weight : 264.2 g/mol
- CAS Number : 1414923-65-1
Biological Activity Overview
The biological activity of this compound primarily stems from its ability to form stable complexes with biological molecules and its role as a building block in the synthesis of bioactive compounds. Its applications include:
- Drug Development : Investigated for use in boron neutron capture therapy (BNCT), a targeted cancer treatment that utilizes boron-containing compounds to selectively destroy cancer cells.
- Biological Research : Employed in the synthesis of various inhibitors and compounds that interact with biological pathways.
The mechanisms through which this compound exhibits biological activity include:
- Formation of Boron Complexes : The boron atom can form stable complexes with nucleophiles found in biological systems, influencing enzymatic activities and cellular processes.
- Reactivity in Organic Synthesis : It can participate in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), leading to the formation of complex organic molecules that may possess therapeutic properties.
Case Study 1: Boron Neutron Capture Therapy
Recent studies have explored the use of this compound in BNCT. In vitro studies demonstrated that when exposed to neutron irradiation, boron-containing compounds could selectively target and kill tumor cells while sparing normal tissues. This selectivity is attributed to the preferential uptake of boron compounds by cancer cells.
Case Study 2: Synthesis of Bioactive Compounds
Research has shown that this compound serves as an effective precursor for synthesizing various bioactive molecules. For instance:
- A series of derivatives were synthesized using this compound as a starting material, which were then evaluated for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), important targets for anti-inflammatory drugs.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Derivative A | 0.25 | COX-1 |
| Derivative B | 0.15 | COX-2 |
These findings indicate the potential of derivatives derived from this compound as candidates for further development into therapeutic agents.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with related organoboron compounds:
| Compound Name | Structural Similarity | Biological Activity |
|---|---|---|
| 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | Similar boronate structure | Moderate anti-inflammatory activity |
| 4,4-Dimethyl-2-{3-(methylsulfanyl)methyl}phenylboronic acid | Contains a boronic acid group | Used in drug synthesis |
The distinct substitution pattern present in this compound contributes to its unique reactivity and stability compared to these similar compounds.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4,4,5,5-tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane for high purity and yield?
- Methodology : Utilize palladium- or iridium-catalyzed cross-coupling reactions, as demonstrated in Suzuki-Miyaura couplings. Monitor reaction progress via <sup>11</sup>B NMR to confirm boronate ester formation . Purify via column chromatography (e.g., hexanes/EtOAc with 0.25% Et3N) to minimize boron-oxygen bond hydrolysis .
- Key Parameters : Maintain inert conditions (argon/nitrogen) to prevent oxidation of the boronate ester. Optimize catalyst loading (e.g., 5–10 mol% Pd or Ir) and stoichiometry of aryl halide partners .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Techniques :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions; <sup>11</sup>B NMR (δ ~30 ppm) confirms boronate ester formation .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- X-ray Crystallography : Resolve crystal structure for absolute configuration confirmation, as seen in ferrocenyl derivatives .
Q. How should researchers handle stability and storage challenges for this boronate ester?
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis. Avoid prolonged exposure to moisture or protic solvents .
- Stability Testing : Conduct periodic <sup>11</sup>B NMR checks to detect decomposition (broadened or shifted peaks indicate hydrolysis) .
Advanced Research Questions
Q. What mechanistic insights explain discrepancies in coupling reaction yields when using this boronate ester?
- Analysis : Contradictions often arise from competing pathways:
- Transmetalation Efficiency : Steric hindrance from the tetramethyl dioxaborolane group slows Pd/B transmetalation. Use bulky ligands (e.g., SPhos) to enhance turnover .
- Side Reactions : Thioether groups (–SCH3) may coordinate with transition metals, requiring additive optimization (e.g., K3PO4 as base) .
Q. How can computational modeling enhance the design of derivatives for targeted applications (e.g., protease inhibition)?
- Strategy :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
